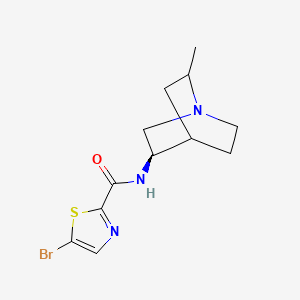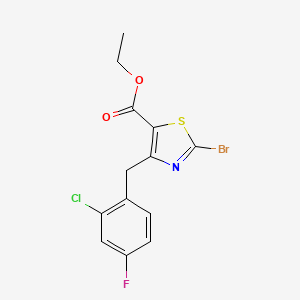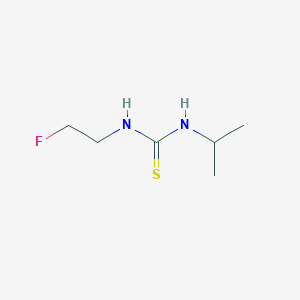
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is a complex organic compound with the molecular formula C₁₂H₁₆BrN₃OS This compound is notable for its unique structure, which includes a bromine atom, a thiazole ring, and a quinuclidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the quinuclidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide has been explored for its potential in several scientific research areas:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are exploring its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The quinuclidine moiety may play a crucial role in binding to these targets, while the thiazole ring and bromine atom contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylate
- 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H16BrN3OS |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
5-bromo-N-[(3R)-6-methyl-1-azabicyclo[2.2.2]octan-3-yl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)/t7?,8?,9-/m0/s1 |
InChI Key |
UOIWZARZEXBMDM-HACHORDNSA-N |
Isomeric SMILES |
CC1CC2CCN1C[C@@H]2NC(=O)C3=NC=C(S3)Br |
Canonical SMILES |
CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)


![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)



![2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol](/img/structure/B13081050.png)
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)

